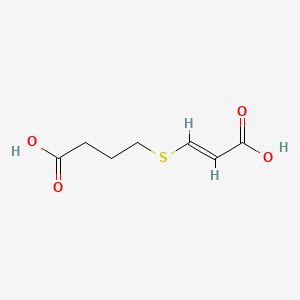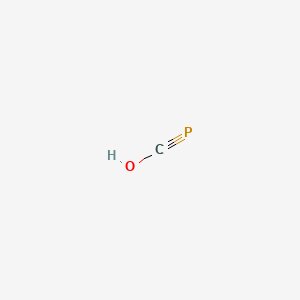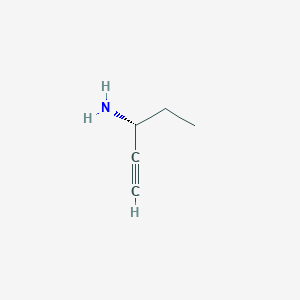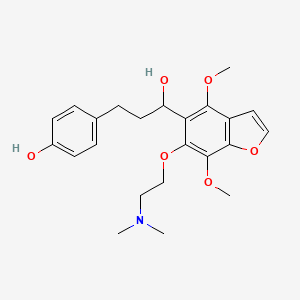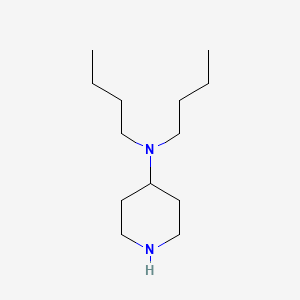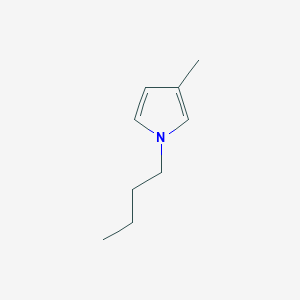
1-Butyl-3-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C9H15N. It is a derivative of pyrrole, where the hydrogen atoms at positions 1 and 3 are replaced by butyl and methyl groups, respectively. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-pyrrole can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the reaction of 1,4-dicarbonyl compounds with primary amines under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methyl-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the electron-rich pyrrole ring, it readily undergoes electrophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (chlorine, bromine), sulfonyl chlorides, and benzoyl chloride under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Major Products:
Electrophilic Substitution: Substituted pyrroles with various functional groups at the 2, 4, and 5 positions.
Oxidation: Oxidized pyrrole derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced pyrrole derivatives with hydrogenated rings.
Scientific Research Applications
1-Butyl-3-methyl-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
1-Butyl-3-methyl-1H-pyrrole can be compared with other pyrrole derivatives:
1-Methyl-1H-pyrrole: Similar in structure but lacks the butyl group, making it less hydrophobic and less reactive in certain conditions.
1-Butyl-1H-pyrrole: Lacks the methyl group, which affects its steric properties and reactivity.
1-Butyl-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups, increasing its steric hindrance and altering its reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance of hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrrole
- 1-Butyl-1H-pyrrole
- 1-Butyl-2,5-dimethyl-1H-pyrrole
Properties
CAS No. |
50691-33-3 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-butyl-3-methylpyrrole |
InChI |
InChI=1S/C9H15N/c1-3-4-6-10-7-5-9(2)8-10/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
FVBSUVNLJBVTLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


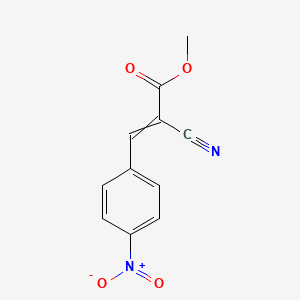

![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
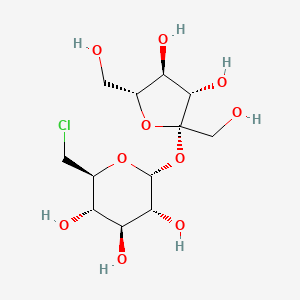
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)

